molecular formula C7H10O2 B081384 2-Cyclopenten-1-one, 2-methoxy-3-methyl- CAS No. 14189-85-6

2-Cyclopenten-1-one, 2-methoxy-3-methyl-

Cat. No. B081384
CAS RN: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
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Patent
US04384144

Procedure details

A 3.06 g quantity (0.0212 mol) of methyl ether of 2,5-diketohexanol-1 is added to 15 ml of dioxane containing 5% of triethylamine, and the mixture is heated at 100° C. for 2 hours. The reaction product is carefully neutralized with acetic acid and thereafter distilled at reduced pressure, giving 2-methoxy-3-methyl-cyclopentenone, the desired product, in a yield of 88%, b.p. 84°-85° C./18 mm Hg.
Quantity
0.0212 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,5-diketohexanol-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC.[O:4]1[CH2:9][CH2:8][O:7][CH2:6]C1.C(N([CH2:15][CH3:16])CC)C.[C:17](O)(=O)[CH3:18]>>[CH3:6][O:7][C:8]1[C:9](=[O:4])[CH2:17][CH2:18][C:15]=1[CH3:16]

Inputs

Step One
Name
Quantity
0.0212 mol
Type
reactant
Smiles
COC
Name
2,5-diketohexanol-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C(CCC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.